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Compound of Interest

Compound Name: tert-Butyl 2-bromopropanoate

Cat. No.: B051003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

tert-butyl 2-bromopropanoate, a versatile reagent in organic synthesis. The applications

covered include its use as an initiator in polymer chemistry, a key component in carbon-carbon

bond formation, and as a building block in the synthesis of biologically active molecules.

Compound Overview
tert-Butyl 2-bromopropanoate is a valuable synthetic intermediate due to the presence of a

reactive bromine atom alpha to an ester carbonyl group. The sterically bulky tert-butyl group

provides thermal stability and can be selectively removed under acidic conditions to reveal the

corresponding carboxylic acid.

Table 1: Physical and Spectroscopic Data for tert-Butyl 2-bromopropanoate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b051003?utm_src=pdf-interest
https://www.benchchem.com/product/b051003?utm_src=pdf-body
https://www.benchchem.com/product/b051003?utm_src=pdf-body
https://www.benchchem.com/product/b051003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 39149-80-9[1]

Molecular Formula C₇H₁₃BrO₂[1]

Molecular Weight 209.08 g/mol [1]

Appearance Colorless to light yellow liquid

Boiling Point 90 °C / 60 mmHg

¹H NMR (CDCl₃) δ 4.31 (q, 1H), 1.81 (d, 3H), 1.52 (s, 9H)

¹³C NMR (CDCl₃) δ 168.9, 82.5, 43.1, 27.9, 21.8[1]

IR (neat, cm⁻¹) ~1730 (C=O stretch)[1]

Mass Spectrum (GC-MS) Consistent with the proposed structure[1]

Application in Diastereoselective Reformatsky
Reactions
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-halo

esters and carbonyl compounds in the presence of a metal, typically zinc. The use of tert-butyl
2-bromopropanoate in this reaction allows for the synthesis of β-hydroxy acids after

deprotection of the tert-butyl ester. Recent advancements have focused on achieving high

diastereoselectivity.

Experimental Protocol: Diastereoselective Synthesis of
tert-Butyl (2R,3R)-3-hydroxy-3-(3-methoxyphenyl)-2-
methylpropanoate
This protocol describes the titanium-mediated diastereoselective Reformatsky reaction

between 3-methoxybenzaldehyde and tert-butyl 2-bromopropanoate.

Reaction Scheme:

Materials:
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3-Methoxybenzaldehyde

tert-Butyl 2-bromopropanoate

Cyclopentadienyltitanium(III) dichloride (CpTiCl₃)

Manganese dust (Mn)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

3% Hydrochloric acid (HCl)

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Under an argon atmosphere, add anhydrous THF (8 mL per 1.4 mmol of aldehyde) to a

mixture of CpTiCl₃ (1 equivalent) and Mn dust (2 equivalents) to form a green suspension.

Prepare a solution of 3-methoxybenzaldehyde (1 equivalent) and tert-butyl 2-
bromopropanoate (2 equivalents) in anhydrous THF (2 mL per 1.4 mmol of aldehyde).

Add the aldehyde/bromoester solution dropwise to the green suspension.

Stir the reaction mixture overnight at room temperature.

Filter the mixture and dilute the filtrate with EtOAc.

Wash the organic phase sequentially with 3% HCl and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by silica gel flash column chromatography using a hexane/EtOAc

gradient.

Table 2: Diastereoselective Reformatsky Reaction with Various Aldehydes

Aldehyde Product Yield (%)
Diastereomeric
Ratio (syn:anti)

Benzaldehyde

tert-Butyl 3-hydroxy-2-

methyl-3-

phenylpropanoate

85 >99:1

4-

Chlorobenzaldehyde

tert-Butyl 3-(4-

chlorophenyl)-3-

hydroxy-2-

methylpropanoate

82 >99:1

3-

Methoxybenzaldehyde

tert-Butyl 3-hydroxy-3-

(3-methoxyphenyl)-2-

methylpropanoate

78 >99:1[2]

Cyclohexanecarboxal

dehyde

tert-Butyl 3-

cyclohexyl-3-hydroxy-

2-methylpropanoate

75 95:5

Workflow for Diastereoselective Reformatsky Reaction
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Caption: Workflow for the Ti-mediated diastereoselective Reformatsky reaction.
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Application in the Synthesis of Bioactive Molecules:
cPLA2α Inhibitors
tert-Butyl 2-bromopropanoate is a key reactant in the synthesis of 3-(1-Aryl-1H-indol-5-

yl)propanoic acids, which are known inhibitors of cytosolic phospholipase A2α (cPLA2α).

cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of

arachidonic acid, a precursor to prostaglandins and leukotrienes.

Signaling Pathway of cPLA2α Activation
The activation of cPLA2α is a key step in the cellular inflammatory response. Various stimuli,

such as cytokines and growth factors, can trigger signaling cascades that lead to the activation

of this enzyme.
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Caption: Simplified signaling pathway of cPLA2α activation.

Experimental Protocol: Synthesis of a 3-(1-Aryl-1H-
indol-5-yl)propanoic Acid Intermediate
This protocol outlines the synthesis of the tert-butyl ester precursor to a cPLA2α inhibitor via a

Heck coupling followed by reduction and subsequent alkylation.
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Reaction Scheme (Alkylation Step):

Materials:

5-Bromoindole

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

tert-Butyl acrylate

Hydrogen gas

Palladium on carbon (Pd/C)

tert-Butyl 2-bromopropanoate

Strong base (e.g., NaH)

Anhydrous DMF

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure (Illustrative Alkylation and Deprotection):

Alkylation: To a solution of the appropriately substituted indole-5-propanoic acid precursor in

anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C. Stir for 30 minutes.

Add tert-butyl 2-bromopropanoate (1.1 equivalents) dropwise and allow the reaction to

warm to room temperature. Stir for 12-16 hours.

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography.

Deprotection: Dissolve the purified tert-butyl ester in DCM and add TFA (10 equivalents).

Stir at room temperature for 2-4 hours until TLC indicates complete conversion.

Remove the solvent and excess TFA under reduced pressure to yield the final 3-(1-Aryl-1H-

indol-5-yl)propanoic acid.

Table 3: Representative cPLA2α Inhibitors Synthesized Using tert-Butyl 2-bromopropanoate
Chemistry

Aryl Substituent IC₅₀ (µM)

4-Chlorophenyl 0.05

4-Fluorophenyl 0.08

Phenyl 0.12

Application in N-Alkylation of Amines
tert-Butyl 2-bromopropanoate can be used as an alkylating agent for primary and secondary

amines. The resulting product, after deprotection of the tert-butyl group, yields an N-substituted

amino acid derivative.

Experimental Protocol: N-Alkylation of Morpholine
This protocol provides a general procedure for the N-alkylation of a secondary amine with tert-
butyl 2-bromopropanoate.

Reaction Scheme:

Materials:

Morpholine

tert-Butyl 2-bromopropanoate
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Potassium carbonate (K₂CO₃)

Acetonitrile (MeCN)

Ethyl acetate (EtOAc)

Water

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5

equivalents).

Add tert-butyl 2-bromopropanoate (1.1 equivalents) dropwise at room temperature.

Heat the reaction mixture to 60 °C and stir for 12 hours.

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and

filter off the solids.

Concentrate the filtrate and dissolve the residue in EtOAc.

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product by column chromatography.

Table 4: N-Alkylation with tert-Butyl 2-bromopropanoate
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Amine Product Yield (%)

Aniline
tert-Butyl 2-

(phenylamino)propanoate
75

Morpholine
tert-Butyl 2-

morpholinopropanoate
85

Benzylamine
tert-Butyl 2-

(benzylamino)propanoate
80

Workflow for N-Alkylation of Amines

Amine + Base +
tert-Butyl 2-bromopropanoate

in Solvent

Reaction at Elevated
Temperature

Aqueous Workup
(Filtration, Extraction, Drying)

Purification
(Column Chromatography) N-Alkylated Product
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Caption: General workflow for the N-alkylation of amines.

Safety Information
tert-Butyl 2-bromopropanoate is a combustible liquid and causes skin irritation. It may also

cause serious eye irritation and respiratory irritation. Handle with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-

ventilated fume hood. In case of contact with skin, wash with plenty of water. Dispose of waste

according to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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